molecular formula C4H9IN2S B017212 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide CAS No. 5464-11-9

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Cat. No. B017212
CAS RN: 5464-11-9
M. Wt: 244.1 g/mol
InChI Key: PZZRSEUDGCFXIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole derivatives, including 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, are synthesized through various methods. One efficient approach is the one-pot synthesis of trisubstituted imidazoles from 1,3-bishet(aryl)monothio-1,3-diketones, α-substituted methylamines, and sodium nitrite. This process involves in situ generation of enaminones, α-nitrosation, and base-mediated intramolecular heterocyclization, yielding trisubstituted imidazoles in high yields under mild conditions (Yugandar et al., 2016). Additionally, condensation reactions of 4,5-dihydro-2-(methylithio)-1H-imidazoles with active methylene compounds have been explored, leading to the formation of substituted methyleneimidazolidines (Huang & Tzai, 1986).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, plays a crucial role in their chemical behavior and applications. These compounds exhibit tautomeric mixtures, and their structure can be further modified through reactions such as alkylation, leading to various substituted imidazoles. The regioselective synthesis and structural analysis of these derivatives are facilitated by techniques like NMR spectroscopy, providing insights into their molecular configurations and tautomeric states (Assadieskandar et al., 2013).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Renewable Energy , specifically in the development of Perovskite Solar Cells .

Summary of the Application

The compound is used in the passivation of surface defects in perovskite solar cells. This helps suppress recombination through strong coordination and hydrogen bonding .

Methods of Application

The compound is used along with diammonium molecules to repel minority carriers and reduce contact-induced interface recombination. This approach led to a fivefold longer carrier lifetime and one-third the photoluminescence quantum yield loss .

Results or Outcomes

The application of this compound enabled a certified quasi-steady-state power conversion efficiency of 25.1% for inverted perovskite solar cells with stable operation at 65°C for >2000 hours in ambient air .

Application in Synthetic Chemistry

Specific Scientific Field

This application is in the field of Synthetic Chemistry .

Summary of the Application

The compound is used as a building block in synthetic chemistry .

Methods of Application

The specific methods of application in synthetic chemistry are not detailed in the source .

Results or Outcomes

The outcomes of this application are also not detailed in the source .

Application in Aurora and Epidermal Growth Factor Receptor Kinase Inhibitors

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

The compound is used as a reactant for the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .

Methods of Application

The specific methods of application in medicinal chemistry are not detailed in the source .

Results or Outcomes

The outcomes of this application are also not detailed in the source .

Application in Spiro-piperidine Inhibitors against Influenza A Virus

Specific Scientific Field

This application is in the field of Antiviral Research .

Summary of the Application

The compound is used as a reactant for the synthesis of spiro-piperidine inhibitors against influenza A virus .

Methods of Application

The specific methods of application in antiviral research are not detailed in the source .

Results or Outcomes

The outcomes of this application are also not detailed in the source .

Application in Galegine Analogues for Aided Weight Loss in Mice

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

The compound is used as a reactant for the synthesis of galegine analogues for aided weight loss in mice .

Methods of Application

The specific methods of application in pharmacology are not detailed in the source .

Results or Outcomes

The outcomes of this application are also not detailed in the source .

Application in Guanidinyl Pyrrolidines as Bifunctional Catalysts for Enantioselective Conjugate Additions to Cyclic Enones

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The compound is used as a reactant for the synthesis of guanidinyl pyrrolidines as bifunctional catalysts for enantioselective conjugate additions to cyclic enones .

Methods of Application

The specific methods of application in organic chemistry are not detailed in the source .

Results or Outcomes

The outcomes of this application are also not detailed in the source .

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound’s synthesis or use.


properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZRSEUDGCFXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969912
Record name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

CAS RN

5464-11-9
Record name 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5464-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5464-11-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26869
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Record name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylthio-2-imidazoline hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 2
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 3
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 4
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 5
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 6
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Citations

For This Compound
7
Citations
N Chiaramonte, S Maach, C Biliotti… - Journal of Enzyme …, 2020 - Taylor & Francis
The Carbonic Anhydrase (CA, EC 4.2.1.1) activating properties of histamine have been known for a long time. This compound has been extensively modified but only in few instances …
Number of citations: 6 www.tandfonline.com
T Meng, H SU, C Binkert, W Fischli… - Acta …, 2008 - Wiley Online Library
Aim: To develop a homogeneous binding assay for high‐throughput screening (HTS) of hit compounds at human neuromedin U receptor (hNMU‐R) 1 and to identify non‐peptidic small …
Number of citations: 15 onlinelibrary.wiley.com
Z Zhou, I Staropoli, A Brelot, P Suzanne, A Lesnard… - Molecules, 2023 - mdpi.com
The chemokine receptor CXCR4 and its ligand CXCL12 regulate leukocyte trafficking, homeostasis and functions and are potential therapeutic targets in many diseases such as HIV-1 …
Number of citations: 1 www.mdpi.com
C Dardonville, JJN Martinez - Current Medicinal Chemistry, 2017 - ingentaconnect.com
Background: Parasitic diseases caused by protozoan parasites of the genus Trypanosoma and Plasmodium cause some of the deadliest and disabling human infections in tropical and …
Number of citations: 7 www.ingentaconnect.com
H Cui, Z Hu, K Yang, J Huang, Y Wu, Q Chen… - European Journal of …, 2022 - Elsevier
Activation of the TRAIL proapoptotic pathway can promote cancer cell apoptosis. Histone deacetylases (HDACs) also are promising drug targets for cancers, and their synergistic effect …
Number of citations: 3 www.sciencedirect.com
F Esser, KH Pook, A Carpy, JM Léger - Synthesis, 1994 - thieme-connect.com
A convenient route to pentacyclic benzodiazepines and quinoxalines is reported, which simultaneously represent cyclic guanidines. Five new heterocyclic ring systems are described …
Number of citations: 3 www.thieme-connect.com
N Aoyagi, T Endo - Synthetic Communications, 2017 - Taylor & Francis
Cyclic guanidine hydroiodides were obtained in one step by the reactions of isothiouronium iodides with an equimolar amount of various amines in tetrahydrofuran. The obtained …
Number of citations: 13 www.tandfonline.com

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